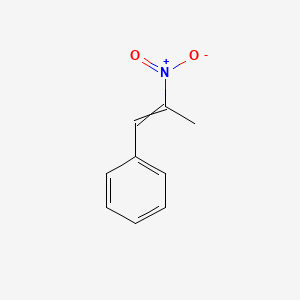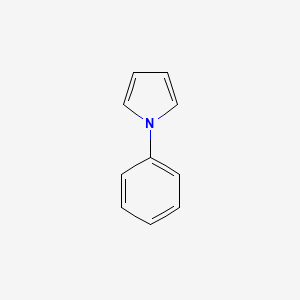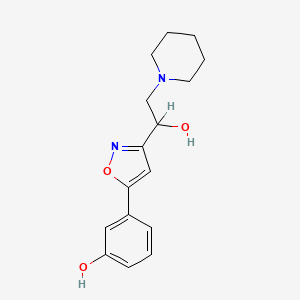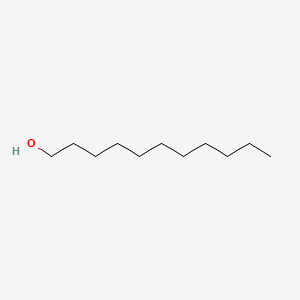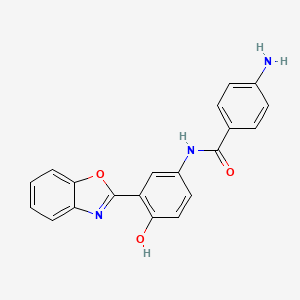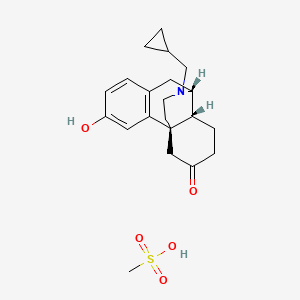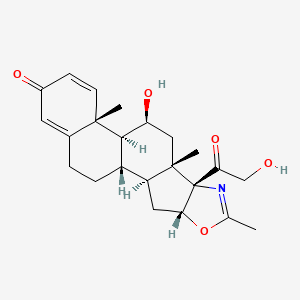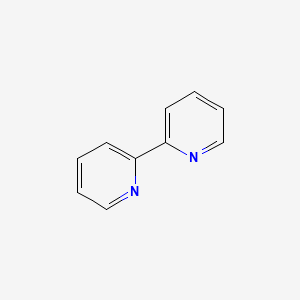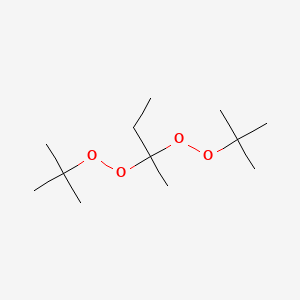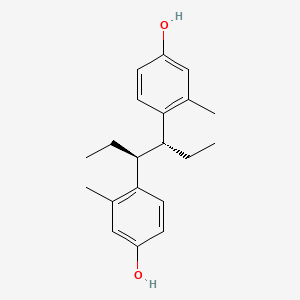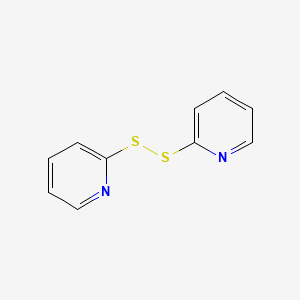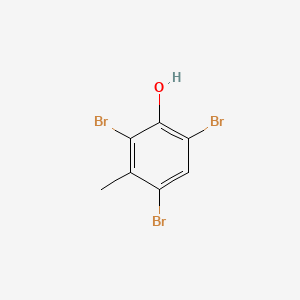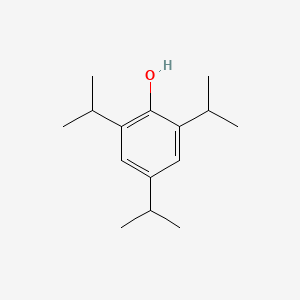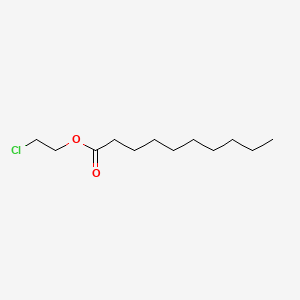
2-Chloroethyl decanoate
Übersicht
Beschreibung
2-Chloroethyl decanoate: . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroethyl decanoate can be synthesized through the esterification of decanoic acid with 2-chloroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-grade catalysts to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxyethyl caprate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Catalysts: Acidic or basic catalysts for hydrolysis and esterification reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
- 2-Hydroxyethyl caprate
- Decanoic acid
- 2-Chloroethanol
- Carboxylic acids and aldehydes
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl decanoate has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions .
- Biology: Employed in the study of biochemical pathways and enzyme interactions .
- Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development .
- Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives .
Wirkmechanismus
The mechanism of action of 2-Chloroethyl decanoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroethyl acetate
- 2-Chloroethyl butyrate
- 2-Chloroethyl hexanoate
- 2-Chloroethyl octanoate
Comparison: 2-Chloroethyl decanoate is unique due to its longer carbon chain (decanoate) compared to other similar compounds like 2-Chloroethyl acetate (acetate) and 2-Chloroethyl butyrate (butyrate). This longer chain length can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other shorter-chain compounds may not be as effective .
Eigenschaften
CAS-Nummer |
15175-04-9 |
|---|---|
Molekularformel |
C12H23ClO2 |
Molekulargewicht |
234.76 g/mol |
IUPAC-Name |
2-chloroethyl decanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h2-11H2,1H3 |
InChI-Schlüssel |
WRIOEJKKXQEEFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCl |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCCl |
Aussehen |
Solid powder |
Key on ui other cas no. |
15175-04-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-Chloroethyl caprate; 2-Chloroethyl decanoate; Decanoic acid, 2-chloroethyl ester; chloroethyl decanoate; Capric acid 2-chloroethyl ester. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


